![molecular formula C7H9NO B12940615 5,6-Dihydro-4H-cyclopenta[b]furan-6-amine](/img/structure/B12940615.png)
5,6-Dihydro-4H-cyclopenta[b]furan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-cyclopenta[b]furan-6-amine is an organic compound characterized by a fused ring structure that includes a furan ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[b]furan-6-amine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the furan ring through cyclization reactions. The amine group is then introduced via amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key steps include the use of robust catalysts and efficient separation techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]furan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]furan-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 5,6-Dihydro-4H-cyclopenta[b]furan-6-amine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The specific pathways involved can vary, but often include modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopenta[b]thiophene-6-amine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
6,7-Dihydro-5H-cyclopenta[b]pyridine-6-amine: Contains a nitrogen atom in the ring, offering different chemical properties.
Uniqueness
5,6-Dihydro-4H-cyclopenta[b]furan-6-amine is unique due to its specific ring structure and the presence of an amine group, which allows for diverse chemical reactivity and potential applications. Its furan ring provides aromatic stability, while the cyclopentane ring offers flexibility in chemical modifications.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]furan-6-amine |
InChI |
InChI=1S/C7H9NO/c8-6-2-1-5-3-4-9-7(5)6/h3-4,6H,1-2,8H2 |
InChI Key |
VTQWEYOYNSBYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


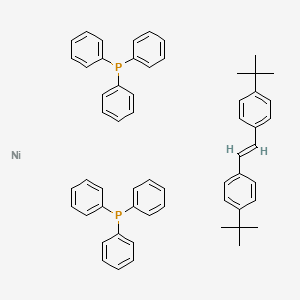
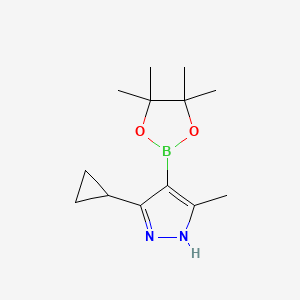
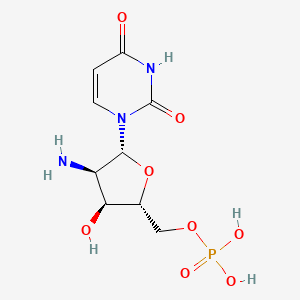
![7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12940547.png)
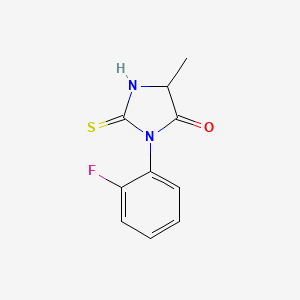
![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12940567.png)
![3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B12940572.png)
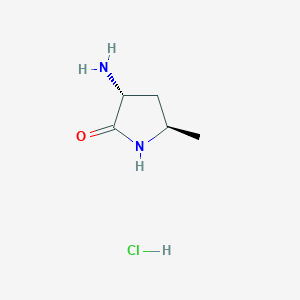
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
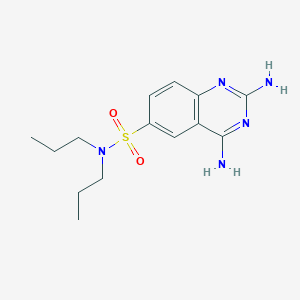
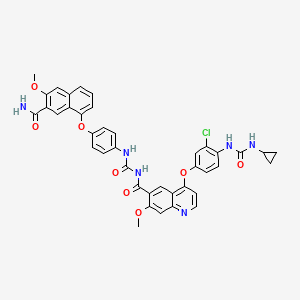
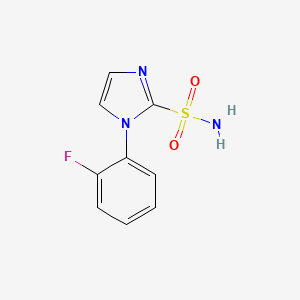
![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)
